15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4'-piperidine]-7,12-dione hydrochloride
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Overview
Description
15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4’-piperidine]-7,12-dione hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which is often associated with interesting biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4’-piperidine]-7,12-dione hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under specific conditions, such as the use of strong acids or bases, to form the spirocyclic structure.
Bromination: Introduction of the bromine atom can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4’-piperidine]-7,12-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4’-piperidine]-7,12-dione hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4’-piperidine]-7,12-dione hydrochloride is unique due to its spirocyclic structure and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H27BrClN3O3 |
---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
(4Z)-17-bromo-9-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,4'-piperidine]-8,13-dione;hydrochloride |
InChI |
InChI=1S/C20H26BrN3O3.ClH/c1-24-12-11-23-18(25)16-5-4-15(21)14-17(16)27-13-3-2-6-20(19(24)26)7-9-22-10-8-20;/h2-5,14,22H,6-13H2,1H3,(H,23,25);1H/b3-2-; |
InChI Key |
FQMVJXVAHAWXBF-OLGQORCHSA-N |
Isomeric SMILES |
CN1CCNC(=O)C2=C(C=C(C=C2)Br)OC/C=C\CC3(C1=O)CCNCC3.Cl |
Canonical SMILES |
CN1CCNC(=O)C2=C(C=C(C=C2)Br)OCC=CCC3(C1=O)CCNCC3.Cl |
Origin of Product |
United States |
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